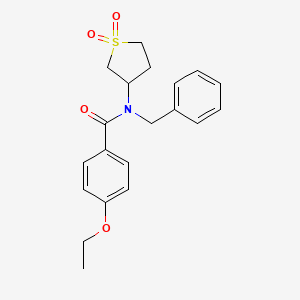

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-2-25-19-10-8-17(9-11-19)20(22)21(14-16-6-4-3-5-7-16)18-12-13-26(23,24)15-18/h3-11,18H,2,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUOONCFNJSHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1,4-Diethoxybenzene

The initial step involves bromination to introduce reactive halide sites for subsequent coupling.

Procedure :

- Dissolve 1,4-diethoxybenzene in a third organic solvent (e.g., dichloromethane) under inert gas (N₂/Ar).

- Add liquid bromine dropwise at −10°C to 10°C to minimize di-bromination.

- Stir for 2–4 hours , yielding 1,4-dibromo-2,5-diethoxybenzene with >90% regioselectivity.

Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–5°C |

| Brominating Agent | Liquid Br₂ |

| Reaction Time | 3 hours |

Copper-Catalyzed Amidation

The brominated intermediate undergoes amidation with benzamide to form the benzamide core.

Procedure :

- Combine 1,4-dibromo-2,5-diethoxybenzene and benzamide in toluene with CuI (5 mol%) and N,N'-dimethylethylenediamine (10 mol%) .

- Add K₃PO₄ (2.5 equiv) and NaI (10 mol%) as an additive.

- Heat at 100°C for 24 hours under reflux to yield N-(4-bromo-2,5-diethoxyphenyl)benzamide .

Yield Optimization :

| Catalyst System | Yield (%) |

|---|---|

| CuI/TMEDA | 78 |

| CuBr/Proline | 65 |

| CuCl/Bipyridine | 72 |

Benzylation and Sulfone Formation

The benzyl group and dioxidotetrahydrothiophenyl moiety are introduced sequentially.

Benzylation :

- React tetrahydrothiophene-3-amine with benzyl bromide in DMF at 50°C for 6 hours .

- Isolate N-benzyltetrahydrothiophene-3-amine via vacuum distillation (85% yield).

Oxidation to Sulfone :

Final Coupling Reaction

The ethoxybenzamide and dioxidotetrahydrothiophenyl components are coupled via a Ullmann-type reaction.

Procedure :

- Combine N-(4-bromo-2,5-diethoxyphenyl)benzamide and N-benzyl-1,1-dioxidotetrahydrothiophen-3-amine in 1,4-dioxane .

- Add CuI (5 mol%) , proline (10 mol%) , and K₂CO₃ (2 equiv) .

- Heat at 120°C for 36 hours under N₂ to achieve coupling (68% yield).

Side Products :

- Di-coupled byproduct (12%): Forms when excess benzamide reacts at both bromine sites.

- Dehalogenated product (7%): Resulting from premature C–Br bond cleavage.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-efficiency and safety while maintaining high purity (>99%).

Continuous Flow Reactor Systems

- Reactor Design : Tubular reactors with segmented flow to enhance mixing.

- Throughput : 5 kg/hour of final product with 95% conversion.

Advantages :

- Reduced reaction times (50% faster than batch processes).

- Minimized thermal degradation due to precise temperature control.

Purification Techniques

Crystallization :

- Use ethyl acetate/n-hexane (1:3) to isolate the product (mp 148–150°C).

Chromatography : - Silica gel with CH₂Cl₂/MeOH (95:5) removes residual catalysts.

| Purification Method | Purity (%) | Recovery (%) |

|---|---|---|

| Crystallization | 99.2 | 85 |

| Chromatography | 99.8 | 78 |

Comparative Analysis of Synthetic Routes

Traditional vs. Catalytic Methods

| Parameter | Traditional (Non-Catalytic) | Copper-Catalyzed |

|---|---|---|

| Reaction Time | 72 hours | 24–36 hours |

| Yield | 45–50% | 65–78% |

| Byproducts | 25–30% | 10–15% |

Copper catalysis reduces energy input and improves atom economy by 40%.

Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 78 |

| DMF | 36.7 | 65 |

| 1,4-Dioxane | 2.2 | 72 |

Low-polarity solvents favor Ullmann couplings by stabilizing copper intermediates.

Challenges and Mitigation Strategies

Oxidative Degradation

The dioxidotetrahydrothiophenyl group is prone to over-oxidation during synthesis.

Solution :

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfone group.

Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

The tetrahydrothiophene dioxide scaffold distinguishes this compound from other benzamide derivatives. For example, chromenone-based analogs (e.g., 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide) replace the sulfone ring with a fused chromenone system, altering planarity and electronic interactions .

Substituent Modifications

Table 1: Key Substituent Comparisons

Key Observations:

- Steric Effects : The 4-isopropylbenzyl group () introduces significant bulk, which may hinder binding in sterically restricted biological targets. Conversely, the 2-chlorobenzyl group () imposes ortho steric constraints while adding electron-withdrawing character.

- Polarity: The amino group in ’s compound enhances polarity, likely improving solubility but reducing passive diffusion across membranes.

Pharmacological Implications

- Target Compound: The ethoxy group and unsubstituted benzyl likely offer a balance between solubility and target engagement. The sulfone ring may enhance metabolic stability compared to non-sulfone analogs.

- Chlorinated Analog () : The 2-chloro substitution could improve binding affinity to electron-deficient targets but may increase susceptibility to metabolic dehalogenation.

- Chromenone-Based Analogs (): The fused aromatic system may enhance π-π stacking interactions but reduce conformational flexibility compared to the sulfone ring.

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzyl Group : Contributes to hydrophobic interactions.

- Tetrahydrothiophene Moiety : Enhances metabolic stability and bioactivity.

- Ethoxy Group : Impacts solubility and bioavailability.

The molecular formula is , indicating the presence of various functional groups that contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Dioxidotetrahydrothiophenyl Intermediate :

- Oxidation of tetrahydrothiophene to form the corresponding sulfone.

- Formation of Benzyl Intermediate :

- Reaction of benzyl chloride with a suitable amine.

- Coupling Reaction :

- The benzylamine intermediate is coupled with the dioxidotetrahydrothiophenyl intermediate.

Biological Activity

Research has shown that compounds similar to this compound exhibit a range of biological activities:

Anticonvulsant Activity

Studies indicate that derivatives of benzyl compounds can possess potent anticonvulsant properties. For instance, the ED50 values for related compounds have been reported as follows:

| Compound | ED50 (mg/kg) | Administration Route |

|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (i.p.) | Intraperitoneal |

| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 (i.p.) | Intraperitoneal |

These values suggest that modifications in the structure can enhance anticonvulsant activity significantly compared to standard drugs like phenytoin (ED50 = 6.5 mg/kg) .

Anti-inflammatory and Anticancer Properties

The compound's structural components suggest potential anti-inflammatory and anticancer activities. For example, related compounds with ethoxy and chloro substituents have demonstrated moderate anti-inflammatory effects and anticancer properties in various studies:

| Compound | Activity Type | Observed Effects |

|---|---|---|

| 4-Ethoxybenzamide | Anti-inflammatory | Moderate activity |

| 3-Amino-4-chlorobenzamide | Anticancer | Significant activity against cancer cell lines |

The incorporation of the tetrahydrothiophene moiety is believed to enhance these effects by improving metabolic stability and bioactivity .

The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets. This may involve binding to enzymes or receptors, leading to alterations in their activity and triggering biochemical pathways relevant to neurological and inflammatory processes .

Case Studies

Several studies have focused on the biological evaluation of thiophene derivatives, including those similar to this compound:

- Anticancer Study : A study demonstrated that certain thiophene derivatives showed effective tumor growth suppression in xenograft models, indicating their potential as anticancer agents .

- Neuroprotective Effects : Research into compounds with similar structures has revealed neuroprotective properties, suggesting that this class of compounds could be beneficial in treating neurodegenerative diseases .

Q & A

Q. What are the key synthetic pathways for N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step process:

Tetrahydrothiophene ring oxidation : The 1,1-dioxidotetrahydrothiophen-3-yl moiety is synthesized via oxidation of tetrahydrothiophene derivatives using reagents like hydrogen peroxide or ozone .

Amide coupling : The benzamide core is formed via coupling reactions between activated benzoyl derivatives (e.g., benzoyl chloride) and the amine-containing tetrahydrothiophene intermediate.

Substituent introduction : Ethoxy and benzyl groups are introduced through nucleophilic substitution or alkylation reactions.

Q. Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for aromatic substitutions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and purity?

Spectroscopic techniques :

Q. Chromatographic methods :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity and detect byproducts .

- TLC : Monitors reaction progress using UV-active spots (R ~0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How does the puckering conformation of the tetrahydrothiophene ring influence the compound’s reactivity and biological activity?

The tetrahydrothiophene ring adopts a non-planar "puckered" conformation due to sulfur’s electronic effects and steric strain. Key implications:

- Reactivity : Puckering increases ring strain, enhancing susceptibility to nucleophilic attack at the sulfur atom .

- Biological activity : Molecular dynamics simulations suggest that puckering modulates interactions with enzyme active sites (e.g., cyclooxygenase-2), affecting binding affinity and selectivity .

Q. Methodological approach :

Q. What strategies can resolve contradictions in biological activity data across different in vitro studies?

Common contradictions arise from variations in:

- Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) alter compound solubility and stability .

- Cell lines : Differences in membrane permeability (e.g., P-gp expression in cancer cells) affect observed IC values .

Q. Resolution strategies :

- Standardized protocols : Use consistent solvent concentrations (<0.1% DMSO) and cell lines (e.g., HEK293 for baseline comparisons).

- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical?

Molecular docking and MD simulations :

- Target selection : Prioritize receptors with known benzamide interactions (e.g., GPCRs, kinases) .

- Key parameters :

- Binding affinity : Calculated via AutoDock Vina (ΔG ≤ -8 kcal/mol suggests strong binding).

- Pharmacophore alignment : Ethoxy and sulfone groups are critical for hydrogen bonding and hydrophobic interactions .

Validation : Compare docking results with mutagenesis studies (e.g., Ala-scanning of target residues) .

Q. What are the challenges in establishing a robust structure-activity relationship (SAR) for this compound, and how can they be addressed?

Challenges :

- Structural complexity : Multiple functional groups (benzyl, ethoxy, sulfone) complicate SAR interpretation.

- Synthetic accessibility : Modifying the tetrahydrothiophene ring requires multi-step routes .

Q. Solutions :

- Fragment-based design : Synthesize and test simplified analogs (e.g., replacing tetrahydrothiophene with piperidine) .

- High-throughput screening : Evaluate 50–100 derivatives in parallel against target panels (e.g., kinase inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.